N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
The compound “N-{[4-(4-Morpholinylsulfonyl)phenyl]carbamothioyl}acetamide” has a molecular formula of C13H17N3O4S2, an average mass of 343.422 Da, and a monoisotopic mass of 343.066040 Da . Another related compound, “N-[4-(4-Morpholinylsulfonyl)phenyl]-2-phenylacetamide”, has a molecular formula of C18H20N2O4S, and an average mass of 360.427 Da .
Molecular Structure Analysis
The molecular structure of “N-{[4-(4-Morpholinylsulfonyl)phenyl]carbamothioyl}acetamide” has been analyzed and it has a density of 1.4±0.1 g/cm3, a molar refractivity of 86.1±0.4 cm3, and a polar surface area of 128 Å2 . The related compound “N-[4-(4-Morpholinylsulfonyl)phenyl]-2-phenylacetamide” has a density of 1.4±0.1 g/cm3, a molar refractivity of 128.1±0.4 cm3, and a polar surface area of 109 Å2 .Physical and Chemical Properties Analysis
“N-{[4-(4-Morpholinylsulfonyl)phenyl]carbamothioyl}acetamide” has a number of physical and chemical properties including a density of 1.4±0.1 g/cm3, a molar refractivity of 86.1±0.4 cm3, and a polar surface area of 128 Å2 . The related compound “N-[4-(4-Morpholinylsulfonyl)phenyl]-2-phenylacetamide” has a density of 1.4±0.1 g/cm3, a molar refractivity of 128.1±0.4 cm3, and a polar surface area of 109 Å2 .Mechanism of Action
Target of Action
The compound AKOS000384205, also known as CCG-304191, targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell shape, migration, and cell cycle progression.
Mode of Action
CCG-304191 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The compound affects the Rho/SRF pathway, which plays a crucial role in cell growth, survival, and differentiation . By inhibiting this pathway, CCG-304191 can potentially disrupt the transcriptional responses of the Rho pathway in cancer cells .
Result of Action
CCG-304191 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S2/c21-28(22,16-5-6-17-18(13-16)27-12-11-26-17)19-14-1-3-15(4-2-14)29(23,24)20-7-9-25-10-8-20/h1-6,13,19H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZFLCGFVTNLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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